REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]=[O:8].[C:9]([Mg]Cl)#[CH:10]>C1COCC1>[OH:8][CH:7]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=1)[C:9]#[CH:10]
|
Name
|
|
Quantity
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1 g
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Type
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reactant
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Smiles
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N1=C(C=CC=C1)C=O
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Name
|
|
Quantity
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20 mL
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Type
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reactant
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Smiles
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C(#C)[Mg]Cl
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C1CCOC1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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OC(C#C)C1=NC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |